molecular formula C22H33N3O B421537 1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol

1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol

Katalognummer: B421537
Molekulargewicht: 355.5g/mol
InChI-Schlüssel: NHQPDZJOVULUOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol is a complex organic compound with a unique structure that combines elements of both pyrazino and carbazole frameworks

Vorbereitungsmethoden

The synthesis of 1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazino[3,2,1-jk]carbazole core, followed by the introduction of the diethylamino group and the propan-2-ol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where reagents like alkyl halides can introduce new functional groups.

    Addition: The compound can participate in addition reactions with electrophiles, such as halogens, to form halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of various diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(diethylamino)-3-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-propanol can be compared with other similar compounds, such as:

    6-(diethylamino)-5-methylquinoline: Both compounds contain a diethylamino group, but differ in their core structures.

    2-(4-(dimethylamino)phenyl)-7-methylquinoline: This compound has a similar diethylamino group but a different aromatic core.

    4-hydroxy-6-methylquinoline: This compound shares some structural similarities but lacks the diethylamino group.

The uniqueness of this compound lies in its combination of the pyrazino and carbazole frameworks, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H33N3O

Molekulargewicht

355.5g/mol

IUPAC-Name

1-(diethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol

InChI

InChI=1S/C22H33N3O/c1-4-23(5-2)14-17(26)15-24-11-12-25-20-10-9-16(3)13-19(20)18-7-6-8-21(24)22(18)25/h9-10,13,17,21,26H,4-8,11-12,14-15H2,1-3H3

InChI-Schlüssel

NHQPDZJOVULUOU-UHFFFAOYSA-N

SMILES

CCN(CC)CC(CN1CCN2C3=C(C=C(C=C3)C)C4=C2C1CCC4)O

Kanonische SMILES

CCN(CC)CC(CN1CCN2C3=C(C=C(C=C3)C)C4=C2C1CCC4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.